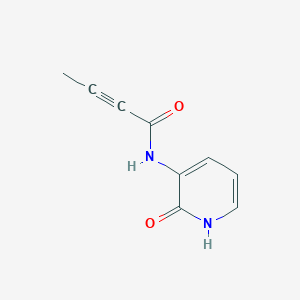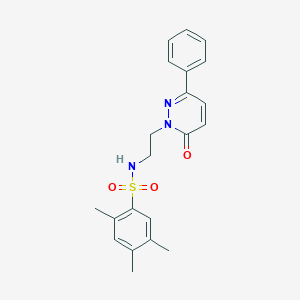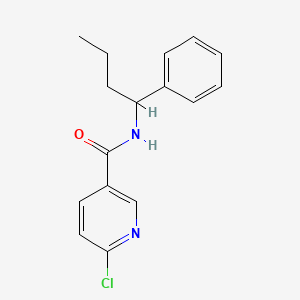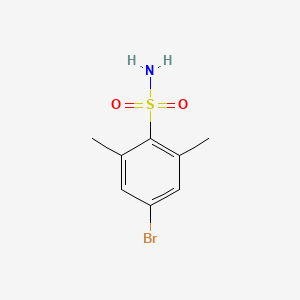
N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide involves various strategies. For instance, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized through a Ritter synthesis, and its N-oxide derivative was obtained by oxidation with oxone . Another approach for synthesizing related compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, involves the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate . Additionally, 3-oxo-N-Pyridin-2-yl butyramide, a starting material for novel pyrimidines, was synthesized by reacting 2-amino Pyridine with ethylacetoacetate .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and single-crystal X-ray diffraction. For example, the molecular structure of the N-oxide derivative of 2,6-bis(N-tert-butylacetamide)pyridine was determined by X-ray diffraction, revealing its ability to chelate in a tridentate fashion on Eu(III) . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides have also been reported, showing different torsion angles and hydrogen bonding patterns that influence their supramolecular assembly .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For instance, N-1-Naphthyl-3-oxobutanamide was used in the synthesis of pyridine derivatives through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents, leading to a diverse array of heterocyclic compounds . The gold-catalyzed addition-N-Boc cleavage-cyclization of N,O-acetal with ynamides has been developed to construct novel heterocycles . Moreover, the intramolecular carbolithiation of N-allyl-ynamides has been utilized for the synthesis of polysubstituted pyridines, demonstrating the synthetic efficiency of carbometallation reactions . The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides has also been reported, providing access to substituted 2-aminoindolizines .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide are inferred from their molecular structures and reactivity. The coordination chemistry with Eu(NO3)3, for example, suggests potential applications in materials science due to the ability of the ligands to chelate metal ions . The hydrogen bonding and stacking interactions observed in the sulfonamide derivatives indicate their potential for forming supramolecular structures . The diverse reactivity of these compounds in forming heterocyclic structures also points to their potential utility in pharmaceutical chemistry .
科学的研究の応用
Catalytic Applications in Electrochemical Reduction
Pyrolyzed metal–nitrogen–carbon (M–N–C) materials, featuring structures that could potentially include N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, have been highlighted for their role as inexpensive and sustainable catalysts for the oxygen reduction reaction (ORR) in fuel cells. These advancements are crucial for applications in low and intermediate temperature fuel cells, particularly in automotive fuel cell stacks. The identification of active sites and their intrinsic activity towards ORR, through model catalysts comprising MNxCy moieties, represents a significant step forward in understanding and improving these materials for electrochemical applications (Li & Jaouen, 2018).
Therapeutic Potential in Medicinal Chemistry
The structure of 1,3,4-oxadiazole rings, similar in complexity to N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, showcases significant therapeutic value across a broad spectrum of bioactivities. These derivatives have been extensively explored for their potential in treating various ailments due to their ability to bind effectively with different enzymes and receptors. Research in this area underscores the importance of structural diversity in developing new medicinal agents, highlighting the ongoing interest and potential for compounds like N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide in drug development (Verma et al., 2019).
Environmental Impact through Nitrifier Denitrification
Nitrifier denitrification, a process relevant to understanding the environmental behavior of nitrogenous compounds, involves the transformation of ammonia to nitrous oxide and molecular nitrogen. This mechanism is crucial for assessing the environmental impact and nitrogen loss in agricultural soils, which can be influenced by compounds such as N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide. Understanding these processes helps in improving global nitrous oxide budgets and developing low-emission farming practices (Wrage et al., 2001).
Photocatalytic Materials for Water Splitting
Exploration of photocatalytic materials for water splitting, a critical area for sustainable energy production, has seen significant advancements. Materials incorporating pyridinic nitrogen structures, akin to those in N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, are studied for their potential in generating hydrogen and oxygen from water under light irradiation. Such research provides a foundation for constructing systems for solar hydrogen production, addressing energy and environmental issues (Kudo & Miseki, 2009).
特性
IUPAC Name |
N-(2-oxo-1H-pyridin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-4-8(12)11-7-5-3-6-10-9(7)13/h3,5-6H,1H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDRJXGCTURPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=CNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide | |
CAS RN |
1878326-39-6 |
Source


|
| Record name | N-(2-hydroxypyridin-3-yl)but-2-ynamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)
![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)





![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)

